molecular formula C21H20N2O3S B2961688 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 905683-65-0

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Cat. No.: B2961688
CAS No.: 905683-65-0
M. Wt: 380.46
InChI Key: OQHZGIFJWZVOLL-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidin-5-one core substituted with a 4-methylphenyl group and a naphthalene sulfonamide moiety.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-6-9-19(10-7-15)23-14-18(13-21(23)24)22-27(25,26)20-11-8-16-4-2-3-5-17(16)12-20/h2-12,18,22H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHZGIFJWZVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene-2-sulfonamide group can be introduced through sulfonation reactions, often using sulfonyl chlorides as reagents. The final step involves the coupling of the 4-methylphenyl group, which can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield. Reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituted Imidazole-4-Imines

The compounds (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (2) () share structural similarities with the target molecule, particularly in their 4-methylphenyl substituents. Key differences include:

  • Core Structure: The target compound has a pyrrolidinone ring, whereas analogs (1) and (2) feature an imidazole ring.
  • Interactions : Analogs (1) and (2) exhibit C–H⋯N hydrogen bonds and π–π interactions , leading to chain-like crystal packing. In contrast, the naphthalene sulfonamide group in the target compound may introduce stronger π-stacking or sulfonamide-mediated hydrogen bonding due to its extended aromatic system .
  • Dihedral Angles: Analogs (1) and (2) show a dihedral angle of ~56° between terminal phenyl rings, suggesting conformational flexibility. The target compound’s pyrrolidinone ring may impose stricter torsional constraints.
Table 1: Structural Parameters of Analogs vs. Target Compound
Parameter Analog (1) Analog (2) Target Compound (Inferred)
Core Structure Imidazole Imidazole Pyrrolidinone
Dihedral Angle (Phenyls) ~56° ~56° Likely smaller (rigid core)
Dominant Interactions C–H⋯N, π–π C–H⋯Br, π–π Sulfonamide H-bonding, π-stacking
Space Group P-1 P-1 Not reported

Sulfonamide Derivatives with Aromatic Systems

The compound N-isopropylbenzenesulfonamide () and N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () highlight the diversity of sulfonamide-based molecules:

  • Thermal Stability : The compound in exhibits a melting point of 252–255°C , suggesting that sulfonamide derivatives with aromatic systems often have high thermal stability. The target compound’s naphthalene group may further elevate this property due to increased molecular rigidity .
  • The target compound’s pyrrolidinone core may offer similar versatility in drug design, particularly in kinase inhibition or enzyme targeting .
Table 2: Physicochemical Comparison
Property Compound Compound Target Compound (Inferred)
Melting Point 252–255°C Not reported Likely >250°C
Aromatic System Phenyl Pyrimidine Naphthalene
Functional Groups Sulfonamide, Fluorophenyl Sulfonamide, Pyrimidine Sulfonamide, Pyrrolidinone

Biological Activity

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, providing insights from various studies and highlighting its pharmacological significance.

Structural Characteristics

The compound features a naphthalene moiety, a pyrrolidinone ring, and a sulfonamide group. These functional groups contribute to its reactivity and interactions with biological targets, making it a candidate for drug development. The molecular formula and structural representation are crucial for understanding the compound's properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)9.7Significant cytotoxicity
HepG2 (Liver cancer)8.8Induced apoptosis

In these studies, the compound was found to induce apoptosis effectively, as evidenced by increased levels of caspase-3 activity in treated cells compared to controls .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

The docking studies have revealed strong binding affinities with VEGFR-2, suggesting that structural modifications could enhance its inhibitory activity against this target .

Case Studies

  • In Vitro Studies : A study focusing on the antiproliferative effects of related compounds demonstrated that derivatives of naphthalene sulfonamides significantly reduced cell viability in both MCF-7 and HepG2 cell lines. The best-performing compounds exhibited IC50 values lower than those of established chemotherapeutics like Sorafenib .
  • Mechanistic Insights : Further research indicated that the compound's mechanism involves cell cycle arrest at the Pre-G1 phase, which is indicative of apoptosis induction . This finding aligns with the observed increase in caspase activity.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, comprehensive toxicity assessments are necessary to evaluate its safety profile fully. Initial results indicate that while it is cytotoxic to cancer cells, it exhibits lower toxicity towards normal cells, which is a desirable trait for anticancer agents .

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